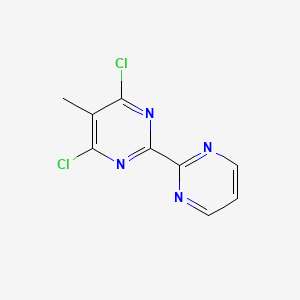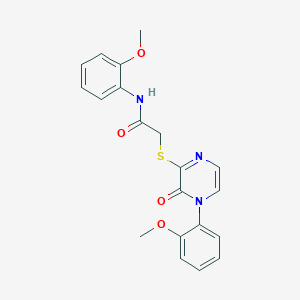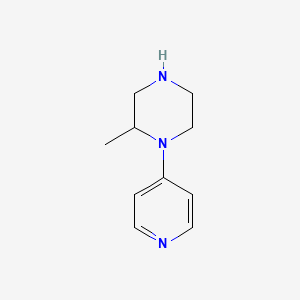
2-Methyl-1-(pyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyridin-4-yl)piperazine is a chemical compound with the CAS Number: 1249423-37-7 . It has a molecular weight of 177.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methyl-1-(pyridin-4-yl)piperazine is 1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methyl-1-(pyridin-4-yl)piperazine is a powder that is stored at room temperature .Scientific Research Applications
Protein Kinase Inhibition
“2-Methyl-1-(pyridin-4-yl)piperazine” is used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . These compounds have been evaluated towards a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Antiviral Activity
Indole derivatives, which can be synthesized using “2-Methyl-1-(pyridin-4-yl)piperazine”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Anticancer Activity
Indole derivatives have shown anticancer activity . The PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Antioxidant Activity
Indole derivatives have shown antioxidant activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Antitubercular Activity
Indole derivatives have shown antitubercular activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
2-Methyl-1-(pyridin-4-yl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known to act as a potent and selective antagonist for Histamine H3 and Sigma-1 receptors .
Mode of Action
The compound interacts with its targets, the α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, by binding to them and inhibiting their activity . This inhibition can lead to various changes in the cellular processes controlled by these receptors.
Biochemical Pathways
It is known that α2-adrenoceptors, histamine h3 and sigma-1 receptors play crucial roles in various physiological processes, including neurotransmission and regulation of pain perception .
Result of Action
The molecular and cellular effects of 2-Methyl-1-(pyridin-4-yl)piperazine’s action are largely dependent on its interaction with its targets. By inhibiting the activity of α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, the compound can potentially alter various cellular processes, leading to changes in physiological responses .
properties
IUPAC Name |
2-methyl-1-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPSWGUYVEEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

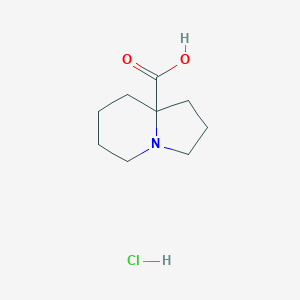
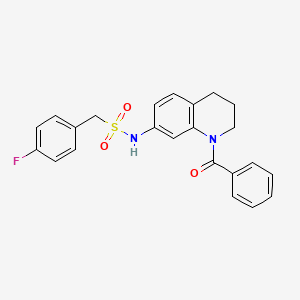
![1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B2509884.png)
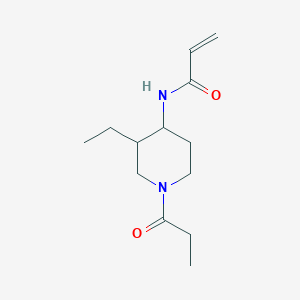
![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)
![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)
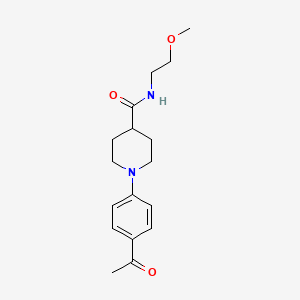
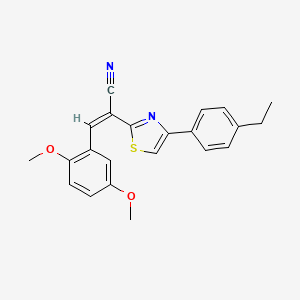
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2509893.png)
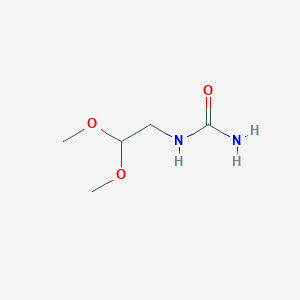
![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)

